N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is a synthetic compound that combines an indole moiety with a piperidine ring and a furan carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Piperidine Ring Formation: The piperidine ring can be introduced through a reductive amination reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Coupling with Furan Carboxamide: The final step involves coupling the indole-piperidine intermediate with furan-2-carboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and other electrophiles.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amines from nitro groups.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the furan carboxamide group can influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of a carboxamide.
N-(1H-indol-3-ylcarbonyl)piperidine: Lacks the furan carboxamide group.
Indole-3-carboxamide derivatives: Various substitutions on the indole ring.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]furan-2-carboxamide is unique due to the combination of the indole, piperidine, and furan carboxamide groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c23-18(17-6-3-11-25-17)21-13-7-9-22(10-8-13)19(24)15-12-20-16-5-2-1-4-14(15)16/h1-6,11-13,20H,7-10H2,(H,21,23) |
InChI Key |
KHWNKXQDHLRUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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